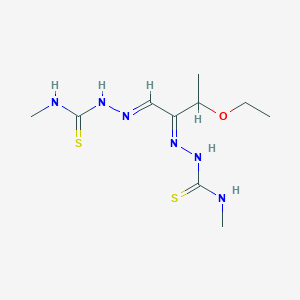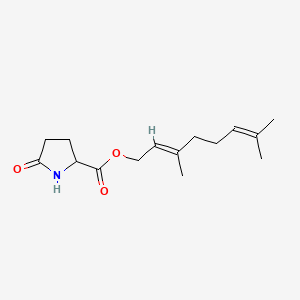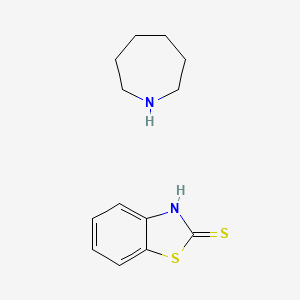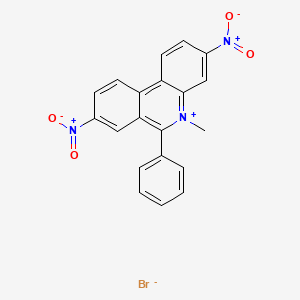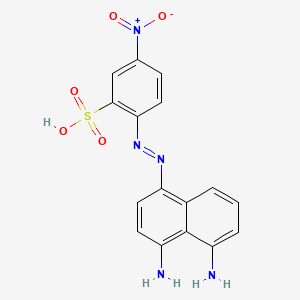
Benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt is a chemical compound with the molecular formula C7H3Cl2Na2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a hydroxyl group. The compound is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt typically involves the chlorination of 4-hydroxybenzoic acid followed by neutralization with sodium hydroxide. The reaction conditions include:
Chlorination: 4-hydroxybenzoic acid is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at positions 3 and 5.
Neutralization: The resulting 3,5-dichloro-4-hydroxybenzoic acid is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of 4-hydroxybenzoic acid are chlorinated using chlorine gas in industrial reactors.
Neutralization and Crystallization: The chlorinated product is neutralized with sodium hydroxide, and the resulting disodium salt is crystallized and purified for further use.
化学反応の分析
Types of Reactions
Benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove chlorine atoms, yielding simpler benzoic acid derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Simpler benzoic acid derivatives without chlorine atoms.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
Benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Protein Interactions: It can interact with proteins, altering their structure and function.
Pathways Involved: The compound affects various biochemical pathways, including those involved in inflammation and microbial growth.
類似化合物との比較
Similar Compounds
3,5-Dichloro-4-hydroxybenzoic acid: The parent compound without the disodium salt form.
4-Hydroxybenzoic acid: A simpler derivative without chlorine atoms.
3,5-Dimethoxy-4-hydroxybenzoic acid: A similar compound with methoxy groups instead of chlorine atoms.
Uniqueness
Benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt is unique due to its specific substitution pattern and the presence of the disodium salt form, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in various scientific and industrial applications.
特性
CAS番号 |
61055-25-2 |
|---|---|
分子式 |
C7H2Cl2Na2O3 |
分子量 |
250.97 g/mol |
IUPAC名 |
disodium;3,5-dichloro-4-oxidobenzoate |
InChI |
InChI=1S/C7H4Cl2O3.2Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,10H,(H,11,12);;/q;2*+1/p-2 |
InChIキー |
BCXCITWKMKLWST-UHFFFAOYSA-L |
正規SMILES |
C1=C(C=C(C(=C1Cl)[O-])Cl)C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



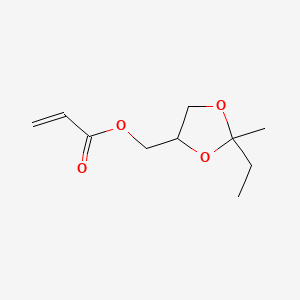
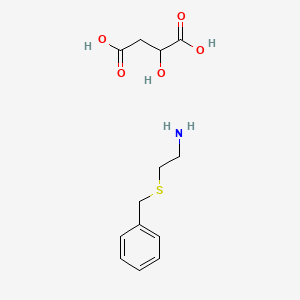
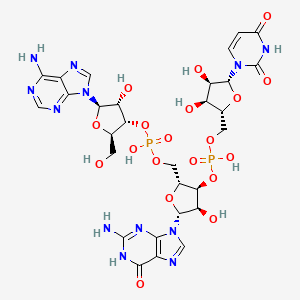
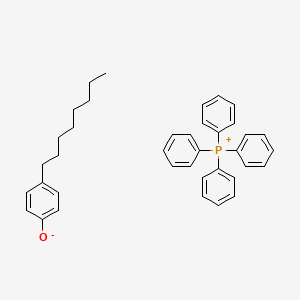
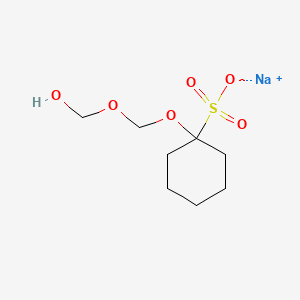
![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)
